molecular formula C20H22N4O3S2 B5317617 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B5317617
M. Wt: 430.5 g/mol
InChI Key: HLJKMKHSKPZQDM-GDNBJRDFSA-N
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Description

The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • Thiazolidinone moiety: A 3-isopropyl-substituted thiazolidin-4-one ring with a thioxo group at position 2 and a Z-configuration exocyclic double bond.
  • Pyrido[1,2-a]pyrimidin-4-one core: Substituted at position 2 with a tetrahydrofurfurylamino group and at position 3 with the thiazolidinone-derived methylidene group .

Properties

IUPAC Name

(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-12(2)24-19(26)15(29-20(24)28)10-14-17(21-11-13-6-5-9-27-13)22-16-7-3-4-8-23(16)18(14)25/h3-4,7-8,10,12-13,21H,5-6,9,11H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKMKHSKPZQDM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates thiazolidinone and pyrimidine frameworks, which are known for their biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.47 g/mol. The compound features several functional groups that contribute to its biological activity, including a thiazolidinone moiety known for its insulinomimetic effects and potential in metabolic disorder treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds related to thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations showed that derivatives similar to the target compound can inhibit cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-468 cell lines) with varying degrees of effectiveness depending on their substituents .

CompoundCell LineGI50 (µM)Mechanism of Action
5bMDA-MB-4688.75Akt phosphorylation inhibition
5cMCF-712.2Induction of apoptosis

Insulinomimetic Effects

The compound's thiazolidinone component is associated with insulinomimetic properties. In silico studies have indicated that similar compounds can activate insulin receptors and downstream signaling pathways, such as the Akt pathway, which plays a crucial role in glucose metabolism . This suggests that the target compound may also enhance glucose uptake in cells, potentially benefiting diabetic conditions.

Anti-inflammatory Properties

In addition to anticancer and insulinomimetic effects, derivatives of thiazolidinones have shown anti-inflammatory activity. Research indicates that these compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in inflammatory signaling pathways. This inhibition can lead to reduced inflammation and improved metabolic profiles in various models .

Case Studies

  • Case Study on MCF-7 Cells :
    A study evaluated the cytotoxic effects of several thiazolidinone derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives exhibited GI50 values below 20 µM, demonstrating significant antiproliferative activity.
  • Insulin Signaling Pathway Activation :
    Another study focused on the activation of the insulin signaling pathway by thiazolidinone derivatives. Compound 5b was shown to significantly increase glucose uptake in adipocytes by promoting the activation of insulin receptors and subsequent signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Substitutions: Isopropyl (Compound A) vs. Phenylethyl (Compound B): The phenylethyl group in Compound B introduces aromaticity, which may enhance π-π stacking interactions in biological targets, whereas the isopropyl group in Compound A improves metabolic stability .
  • Pyrimidinone Substitutions: Tetrahydrofurfurylamino (Compound A) vs. Imidazolylpropylamino (Compound B): The tetrahydrofuran ring in Compound A offers moderate polarity, while the imidazole in Compound B could facilitate metal-binding or proton exchange in enzymatic active sites .

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